Cas no 80709-78-0 (ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate)

Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused furan-pyrrole core with an ester functional group. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The compound exhibits good stability and reactivity, enabling selective modifications at the ester or heterocyclic positions. Its furan and pyrrole moieties contribute to potential biological activity, making it relevant in medicinal chemistry research. The ethyl ester group enhances solubility in organic solvents, facilitating further derivatization. This compound is typically used in controlled environments due to its specialized applications in fine chemical synthesis.
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate structure
80709-78-0 structure
商品名:ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate
CAS番号:80709-78-0
MF:C10H11NO3
メガワット:193.199242830276
MDL:MFCD00179150
CID:826811
PubChem ID:12733393

ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
    • Ethyl2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
    • Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (ACI)
    • 2-Methyl-4H-fluro[3,2-b]pyrrole-5-carboxylic acid ethyl ester
    • AS-68178
    • SCHEMBL3558341
    • MFCD00179150
    • CS-W006617
    • F1907-1437
    • 2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid ethyl ester
    • ethyl 2-methylfuro[3,2-b]pyrrole-5-carboxylate
    • 80709-78-0
    • AKOS005141676
    • GDOXDFUPXCOUGX-UHFFFAOYSA-
    • Ethyl 2-methyl-4H-furo[3 pound not2-b]pyrrole-5-carboxylate
    • DB-075700
    • InChI=1/C10H11NO3/c1-3-13-10(12)8-5-9-7(11-8)4-6(2)14-9/h4-5,11H,3H2,1-2H3
    • DTXSID50508420
    • ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate
    • MDL: MFCD00179150
    • インチ: 1S/C10H11NO3/c1-3-13-10(12)8-5-9-7(11-8)4-6(2)14-9/h4-5,11H,3H2,1-2H3
    • InChIKey: GDOXDFUPXCOUGX-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1NC2=C(OC(C)=C2)C=1)OCC

計算された属性

  • せいみつぶんしりょう: 193.07389321g/mol
  • どういたいしつりょう: 193.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.243±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 111 ºC (benzene )
  • ふってん: No data available
  • フラッシュポイント: No data available
  • 屈折率: 1.585
  • ようかいど: 極微溶性(0.39 g/l)(25ºC)、
  • じょうきあつ: No data available

ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate セキュリティ情報

ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB288547-250 mg
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid ethyl ester; .
80709-78-0
250 mg
€399.00 2023-07-20
abcr
AB288547-1 g
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid ethyl ester; .
80709-78-0
1 g
€909.00 2023-07-20
abcr
AB288547-100 mg
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid ethyl ester; .
80709-78-0
100 mg
€254.50 2023-07-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E195139-25mg
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate
80709-78-0 96%
25mg
¥258.90 2023-09-03
Life Chemicals
F1907-1437-10g
ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
80709-78-0 95%+
10g
$2134.0 2023-09-07
TRC
E287371-500mg
Ethyl 2-methyl-4h-furo[3,2-b]pyrrole-5-carboxylate
80709-78-0
500mg
$ 340.00 2022-06-05
Apollo Scientific
OR939371-250mg
Ethyl 2-methyl-4h-furo[3,2-b]pyrrole-5-carboxylate
80709-78-0 95%
250mg
£185.00 2025-02-21
TRC
E287371-100mg
Ethyl 2-methyl-4h-furo[3,2-b]pyrrole-5-carboxylate
80709-78-0
100mg
$ 95.00 2022-06-05
Life Chemicals
F1907-1437-2.5g
ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
80709-78-0 95%+
2.5g
$1016.0 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E846951-100mg
Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
80709-78-0 96%
100mg
672.00 2021-05-17

ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  0 °C; 2 h, 0 °C
1.2 Solvents: Toluene ;  1 h, reflux
リファレンス
Bright, Color-Tunable Fluorescent Dyes in the Visible-Near-Infrared Region
Umezawa, Keitaro; et al, Journal of the American Chemical Society, 2008, 130(5), 1550-1551

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Furan derivatives. CLVIII. Synthesis and reactions of substituted furo[3,2-b]pyrrole derivatives
Krutosikova, Alzbeta; et al, Collection of Czechoslovak Chemical Communications, 1981, 46(10), 2564-72

ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate Raw materials

ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate Preparation Products

ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate 関連文献

ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylateに関する追加情報

Ethyl 2-Methyl-4H-Furo[3,2-B]pyrrole-5-Carboxylate: A Comprehensive Overview

Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS No. 80709-78-0) is a unique organic compound with a complex structure that has garnered significant attention in the fields of chemistry and materials science. This compound belongs to the class of fused heterocyclic compounds, which are known for their versatile applications in drug design, optoelectronic materials, and advanced chemical synthesis. The structure of ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate consists of a furo[3,2-b]pyrrole ring system with a methyl group at position 2 and an ethyl carboxylate substituent at position 5. This combination of functional groups makes it highly reactive and suitable for various chemical transformations.

Recent studies have highlighted the potential of ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate as a building block for constructing advanced materials with tailored properties. For instance, researchers have explored its use in the synthesis of fluorescent sensors for detecting metal ions and organic molecules. The furo[3,2-b]pyrrole core exhibits strong fluorescence quenching effects when coordinated with metal ions such as Cu²⁺ and Fe³⁺, making it an ideal candidate for sensing applications. Furthermore, the ethyl carboxylate group provides additional functionality by enabling easy modification of the compound's surface properties through esterification or hydrolysis reactions.

In addition to its sensing applications, ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate has shown promise in the field of photovoltaics. Recent research has demonstrated that derivatives of this compound can be incorporated into organic solar cells to enhance their efficiency by improving charge transport properties. The conjugated π-system in the furo[3,2-b]pyrrole ring allows for efficient absorption of visible light and facilitates electron delocalization across the molecule. This property is particularly advantageous in dye-sensitized solar cells (DSSCs), where light-harvesting dyes play a critical role in converting sunlight into electrical energy.

The synthesis of ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the cyclization of a suitably substituted dienamine intermediate under acidic or basic conditions to form the furo[3,2-b]pyrrole ring system. Subsequent functionalization steps are then employed to introduce the methyl and ethyl carboxylate groups at specific positions on the ring. These reactions often require the use of protecting groups and catalysts to ensure regioselectivity and minimize side reactions.

From a structural perspective, ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate exhibits a high degree of symmetry due to the planar nature of its aromatic rings. This symmetry contributes to its stability under thermal and photochemical conditions, making it suitable for long-term applications in harsh environments. The presence of electron-donating methyl and ester groups further enhances its electronic properties by modulating the energy levels of the π-system. These features make it an attractive candidate for applications in nonlinear optics and electronic devices.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate. Density functional theory (DFT) calculations have revealed that the compound exhibits strong electron-donating capabilities due to resonance effects within its conjugated system. This property has been leveraged in designing new classes of organic semiconductors with improved charge carrier mobility. Moreover, molecular dynamics simulations have shown that ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate can self-assemble into ordered nanostructures under certain solvent conditions, opening up possibilities for its use in nanotechnology applications.

In conclusion, ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS No. 80709-78-0) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block for constructing advanced materials with tailored functionalities. Ongoing research continues to uncover new ways to harness its properties for innovative solutions in areas such as sensing technology, photovoltaics, and electronic devices.

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Amadis Chemical Company Limited
(CAS:80709-78-0)ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate
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